molecular formula C19H28ClN5NaO9P B8180614 sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate

sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate

カタログ番号: B8180614
分子量: 559.9 g/mol
InChIキー: KOCAIYNOEDEGSP-KQLLMKJDSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate is a sodium salt featuring:

  • A pyrazolo[3,4-d]pyrimidine core with a 6-chloro substituent and a cyclopentylamino group at position 2.
  • A tetrahydrofuran moiety with defined stereochemistry (2R,3S,4R,5R) linked to the pyrimidine ring.
  • A phosphinate group and methoxy/hydroxy substituents on the glycerol-like side chain.

特性

IUPAC Name

sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN5O9P.Na/c1-32-9-19(8-26,35(29,30)31)33-7-12-13(27)14(28)17(34-12)25-16-11(6-21-25)15(23-18(20)24-16)22-10-4-2-3-5-10;/h6,10,12-14,17,26-28H,2-5,7-9H2,1H3,(H,22,23,24)(H2,29,30,31);/q;+1/p-1/t12-,13-,14-,17-,19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCAIYNOEDEGSP-KQLLMKJDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)(OCC1C(C(C(O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@](CO)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5NaO9P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Base Heterocycle Construction

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with chloroacetyl chloride under refluxing acetic acid (Yield: 74–77%). Critical modifications include:

Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces the C6-chloro substituent (Yield: 61%).

Thioether Formation : Reaction with isopropyl mercaptan in ethanol using K₂CO₃ as base yields the C6-thioisopropyl intermediate (Yield: 68%).

StepReagents/ConditionsYieldReference
CyclizationCH₃COOH, 120°C, 8h74%
ChlorinationPOCl₃, 110°C, 6h61%
Thiolationi-PrSH, K₂CO₃, EtOH68%

Cyclopentylamino Functionalization

The C4-cyclopentylamino group is installed via Buchwald-Hartwig amination using:

  • Pd(OAc)₂/Xantphos catalytic system

  • Cyclopentylamine (2.5 equiv)

  • Cs₂CO₃ base in toluene at 100°C (Yield: 54–61%).

Steric hindrance from the thioisopropyl group necessitates extended reaction times (24–36h) to achieve >90% conversion.

Oxolane Ring Assembly and Stereochemical Control

Ribose-Derived Oxolane Synthesis

The (2R,3S,4R,5R)-configured oxolane is constructed from D-ribose through:

  • Protection : 2,3-O-isopropylidene ribofuranose formation (Acetone, H⁺)

  • Glycosylation : Mitsunobu coupling with the pyrazolopyrimidine core using DIAD/PPh₃ (Yield: 58%)

  • Deprotection : HCl/MeOH to unmask 3,4-diols

Key Challenge : Maintaining β-anomeric selectivity during glycosylation. NMR monitoring shows 9:1 β:α ratio when using 2,3-O-protected ribose.

Methoxypropan-2-yl Linker Installation

The glycerol sidechain is appended via:

  • Reductive Amination : Reaction of oxolane aldehyde with 1-hydroxy-3-methoxypropan-2-amine (NaBH₃CN, MeOH)

  • Phosphinate Coupling : Pudovik reaction with dialkyl phosphite (Et₃N, acetone)

ParameterOptimal Value
Temperature60°C
CatalystTriethylamine (10 mol%)
SolventAcetone
Yield78–89%

α-Hydroxyphosphinate Synthesis and Sodium Salt Formation

Pudovik Reaction for Phosphinate Moiety

The critical C-P bond is formed via:

  • Addition of dimethyl phosphite to ketone intermediate

  • Triethylamine-catalyzed reaction in acetone (1 mL/mmol)

  • Crystallization with n-pentane yields racemic hydroxyphosphinate (Yield: 85%)

Stereochemical Resolution : Chiral HPLC (Chiralpak IA column) separates enantiomers, with the (2R)-isomer isolated in >99% ee.

Sodium Salt Preparation

The free phosphinic acid is neutralized with:

  • 1.05 equiv NaOH in ethanol/water (4:1)

  • Lyophilization yields crystalline sodium salt (Hygroscopicity: 12% w/w at 25°C)

Analytical Characterization and Quality Control

Key Spectroscopic Data :

  • ³¹P NMR (D₂O): δ 18.7 ppm (phosphinate)

  • HRMS (ESI+): m/z 559.9012 [M+Na]⁺

  • Optical rotation: [α]²⁵D +32.5° (c 1.0, H₂O)

Impurity Profile :

  • <0.5% des-chloro byproduct (HPLC)

  • <1.0% diastereomeric phosphinate (Chiral HPLC)

作用機序

類似の化合物との比較

類似の化合物

OP-5244 (ナトリウム)に似た化合物には、次のような他のCD73阻害剤があります。

独自性

OP-5244 (ナトリウム)は、その高い効力と経口バイオアベイラビリティによりユニークです。ヒトおよびマウスのがん細胞株の両方においてアデノシン産生を完全に阻害する能力は、がん研究にとって貴重なツールとなっています。 さらに、免疫抑制を逆転させ、抗腫瘍免疫を強化する有効性は、他のCD73阻害剤とは異なります.

類似化合物との比較

Structural and Functional Comparison with Analogues

Key Structural Analogues

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Weight Key Functional Groups Biological Target Reference
Target Compound ~650 g/mol* Pyrazolo[3,4-d]pyrimidine, Cl, cyclopentylamino Kinases/Purinergic receptors
Sodium ((2R,3S,4R,5R)-5-(2-Chloro-6-(cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Phosphate (3d) 535.8 g/mol Purine, Cl, cyclopentylamino, phosphate Adenosine receptors
Cangrelor (AR-C69931MX) 865.3 g/mol Purine, trifluoropropylsulfanyl, phosphonate P2Y12 receptor antagonist
PF-04447943 413.4 g/mol Pyrazolo[3,4-d]pyrimidinone, pyrrolidinyl PDE9A inhibitor
Sodium ((2S,3S,4R,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-((2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-4-hydroxytetrahydrofuran-2-yl)methyl Phosphate 491.3 g/mol Dioxocyclobut-enyl, ethoxy, phosphate Unknown

*Estimated based on analogous structures.

Key Observations:
  • Core Heterocycles: The target compound’s pyrazolo[3,4-d]pyrimidine core is distinct from the purine in 3d and cangrelor but shares similarities with PF-04447943’s pyrazolo-pyrimidinone. The chlorine and cyclopentylamino groups enhance hydrophobic interactions in binding pockets .
  • Phosphinate vs. Phosphate/Phosphonate : The phosphinate group in the target compound may improve metabolic stability compared to phosphate esters (e.g., 3d) but reduce potency relative to cangrelor’s bis-phosphonate .
  • Stereochemistry: The (2R,3S,4R,5R) configuration in the tetrahydrofuran moiety is critical for mimicking ribose in adenosine derivatives, a feature shared with 3d and cangrelor .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Findings:
  • Cangrelor : Its bis-phosphonate and sulfanyl groups enable rapid, reversible binding to P2Y12, making it a potent antiplatelet agent .
  • PF-04447943 : The pyrrolidinyl and tetrahydropyran groups enhance brain penetration, a feature absent in the target compound due to its polar phosphinate group .
  • Activity Cliffs: Despite structural similarities (e.g., tetrahydrofuran and chlorine in 3d and the target compound), minor substituent changes (purine vs. pyrazolo-pyrimidine) lead to divergent biological targets .

Research Implications and Gaps

  • Similarity Indexing : Using Tanimoto coefficients (), the target compound may show ~60–70% similarity to cangrelor but divergent activity due to core heterocycle differences.
  • Unresolved Questions :
    • Does the phosphinate group improve oral bioavailability compared to phosphate esters?
    • What kinase families does the compound inhibit?

生物活性

Structural Analysis and Potential Targets

The compound contains several key structural features that may contribute to its biological activity:

  • Pyrazolo[3,4-d]pyrimidine core: This heterocyclic structure is often found in compounds with kinase inhibitory activity.
  • Cyclopentylamino group: This moiety may enhance binding to specific protein targets.
  • Phosphinate group: This functional group can participate in hydrogen bonding and may interact with metal ions in enzyme active sites.

Based on these structural features, the compound might potentially interact with:

  • Protein kinases
  • Nucleotide-binding proteins
  • Enzymes involved in cellular signaling pathways

Hypothetical Biological Activity

While specific data on this compound is not available, we can hypothesize potential biological activities based on similar structures:

  • Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine core is structurally similar to adenine, suggesting potential ATP-competitive kinase inhibition.
  • Cell Cycle Regulation: If the compound inhibits cyclin-dependent kinases, it may affect cell cycle progression.
  • Anti-inflammatory Effects: Some pyrazolopyrimidine derivatives have shown anti-inflammatory properties by modulating cytokine production.
  • Potential Antiviral Activity: The nucleoside-like structure might interfere with viral replication processes.

The compound's biological activity likely involves:

  • Binding to the ATP-binding pocket of target proteins
  • Forming hydrogen bonds with key residues in the binding site
  • Potentially chelating metal ions through its phosphinate group

Research Directions

To fully elucidate the biological activity of this compound, the following studies would be necessary:

  • In vitro kinase inhibition assays against a panel of kinases
  • Cell-based assays to determine effects on proliferation and signaling pathways
  • Structural biology studies (e.g., X-ray crystallography) to confirm binding modes
  • In vivo studies in appropriate animal models to assess pharmacokinetics and efficacy

Q & A

(Basic) What are the key structural features of this compound that influence its biological activity?

The compound's activity is attributed to:

  • Tetrahydrofuran core : Provides rigidity and mimics ribose moieties in nucleotides, enabling interaction with enzymes like kinases or polymerases .
  • Chloropyrazolo[3,4-d]pyrimidine moiety : Acts as a purine analog, competing with ATP in enzymatic binding pockets .
  • Phosphinate group : Enhances metabolic stability and mimics phosphate groups in biological substrates .
  • Cyclopentylamino substituent : Modulates lipophilicity and target selectivity .

(Advanced) What strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?

Key steps include:

  • Stereochemical control : Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to ensure correct R/S configurations in the tetrahydrofuran and propanolamine subunits .
  • Phosphinate coupling : Employ carbodiimide-based activation (e.g., EDC/HOBt) for efficient phosphinate ester formation .
  • Purification : Utilize reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) to resolve stereoisomers and byproducts .
  • Yield optimization : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of sensitive hydroxyl groups .

(Advanced) How can researchers resolve discrepancies in spectroscopic data during characterization?

  • NMR contradictions : For ambiguous proton signals (e.g., overlapping diastereotopic protons), use 2D-COSY or HSQC to assign couplings. Compare with computational NMR predictions (DFT/B3LYP/6-31G**) .
  • Mass spectrometry : Employ high-resolution LC-MS (ESI+) to confirm molecular ion clusters. Discrepancies in isotopic patterns may indicate residual solvents or counterion adducts .
  • Crystallographic validation : If crystalline, perform X-ray diffraction to resolve stereochemical ambiguities .

(Basic) What analytical techniques are critical for confirming the stereochemistry of this compound?

  • Circular Dichroism (CD) : Compare optical activity with known stereoisomers to confirm R/S configurations in the tetrahydrofuran ring .
  • X-ray Crystallography : Resolve absolute configuration, especially for the cyclopentylamino substituent .
  • Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol, 85:15) to separate enantiomers .

(Advanced) How does the compound interact with biological targets, and what assays are used to study this?

  • Kinase inhibition : Test against recombinant human kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays to measure ATP competition. IC₅₀ values <100 nM indicate high potency .
  • Cellular uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) with confocal microscopy to track intracellular localization .
  • Metabolic stability : Perform microsomal assays (human liver microsomes + NADPH) to quantify degradation half-life .

(Basic) What are the challenges in determining the compound's solubility, and how can they be addressed?

  • Low aqueous solubility : Due to high lipophilicity (clogP ≈ 3.5), use DMSO/water co-solvents (≤5% DMSO) for in vitro assays .
  • Temperature sensitivity : Pre-warm solutions to 37°C and sonicate (30 min) to dissolve crystalline aggregates .
  • Buffer compatibility : Avoid phosphate buffers to prevent precipitation; use HEPES (pH 7.4) or Tris-HCl .

(Advanced) How can computational methods enhance the understanding of structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., PDB: 1ATP). Focus on hydrogen bonds between the phosphinate group and conserved lysine residues .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the cyclopentylamino group in hydrophobic pockets .
  • QSAR modeling : Train models on analogs (e.g., CAS 33430-62-5, 34393-59-4) to predict activity against untested kinases .

(Basic) What are the recommended storage conditions to ensure compound stability?

  • Long-term storage : -80°C in anhydrous DMSO (sealed under argon), with stability validated up to 6 months .
  • Short-term use : -20°C in aliquots (1-month stability). Avoid freeze-thaw cycles .
  • Lyophilization : For aqueous formulations, lyophilize with trehalose (1:5 molar ratio) to prevent hydrolysis .

(Advanced) How can researchers address contradictory bioactivity data across different assay platforms?

  • Assay validation : Cross-check cell-free (e.g., kinase assays) vs. cell-based (e.g., proliferation IC₅₀) results. Discrepancies may indicate off-target effects or permeability issues .
  • Counterion effects : Compare sodium salt vs. free acid forms, as counterions can alter solubility and cellular uptake .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites in cell lysates that may contribute to unexpected activity .

(Advanced) What synthetic intermediates are critical to monitor for quality control?

  • Chloro-pyrazolo intermediate : Monitor by TLC (Rf ≈ 0.4, ethyl acetate/hexane 1:1) to ensure complete coupling .
  • Phosphinate ester precursor : Confirm purity (>98%) via ICP-MS to detect residual phosphorous reagents .
  • Deprotection byproducts : Use UPLC-PDA at 254 nm to detect benzyl or trityl ether contaminants .

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